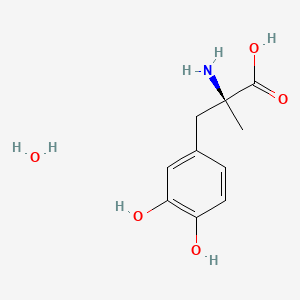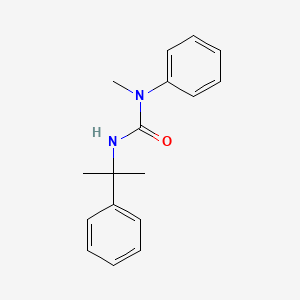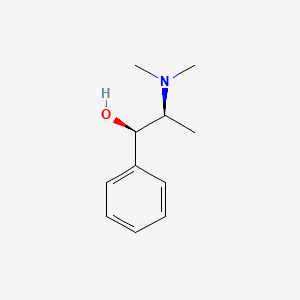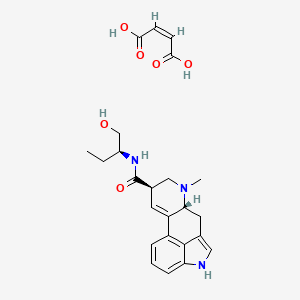
Metrenperone
Vue d'ensemble
Description
Metrenperone est un composé chimique connu pour son rôle d'inhibiteur des récepteurs 5-HT2. Il présente une activité antagoniste α1 et α2 ainsi qu'une efficacité anti-H1 et anti-dopaminergique . This compound a été étudié pour ses effets sur le renouvellement et le remodelage du collagène, en particulier dans le contexte de la cicatrisation des blessures tendineuses .
Méthodes De Préparation
La préparation de la métrenperone implique plusieurs voies synthétiques et conditions de réaction. Bien que les détails spécifiques sur les méthodes de production industrielle soient limités, l'approche synthétique générale comprend des étapes telles que la diazotation, l'hydrolyse, l'éthérification, l'oxydation sélective, la bromation, l'acylation et la méthylation . Ces réactions sont effectuées dans des conditions contrôlées pour assurer la pureté et le rendement du produit final.
Analyse Des Réactions Chimiques
La métrenperone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.
Réduction : L'opposé de l'oxydation, cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner différents produits par rapport aux réactions de réduction ou de substitution.
Applications de la recherche scientifique
La métrenperone a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme réactif dans diverses réactions et études chimiques.
Industrie : Les propriétés de la métrenperone la rendent précieuse dans le développement de produits pharmaceutiques et autres produits chimiques.
Mécanisme d'action
La métrenperone exerce ses effets en inhibant le récepteur 5-HT2. Elle présente également une activité antagoniste α1 et α2, ainsi qu'une efficacité anti-H1 et anti-dopaminergique . Les cibles moléculaires et les voies impliquées comprennent le transporteur de la sérotonine et les récepteurs adrénergiques. En bloquant ces récepteurs, la métrenperone peut abaisser la pression artérielle, renforcer la bradycardie dans l'ischémie périphérique, inhiber l'agrégation plaquettaire induite par la sérotonine et antagoniser la vasoconstriction médiée par la sérotonine .
Applications De Recherche Scientifique
Metrenperone has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Industry: this compound’s properties make it valuable in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
Metrenperone exerts its effects by inhibiting the 5-HT2 receptor. It also exhibits α1 and α2 antagonist activity, as well as anti-H1 and anti-dopaminergic efficacy . The molecular targets and pathways involved include the serotonin transporter and adrenergic receptors. By blocking these receptors, this compound can lower blood pressure, enhance bradycardia in peripheral ischemia, inhibit serotonin-induced platelet aggregation, and antagonize serotonin-mediated vasoconstriction .
Comparaison Avec Des Composés Similaires
La métrenperone peut être comparée à d'autres composés similaires, tels que :
Métyrapone : Un inhibiteur de l'enzyme stéroïde 11-bêta-monooxygénase, utilisé pour tester la fonction ACTH hypothalamo-hypophysaire.
La métrenperone est unique dans sa combinaison d'inhibition des récepteurs 5-HT2, d'activité antagoniste α1 et α2 et d'efficacité anti-H1 et anti-dopaminergique. Cela la rend particulièrement précieuse dans les études relatives à la régulation de la pression artérielle, la bradycardie et la vasoconstriction médiée par la sérotonine.
Propriétés
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c1-16-3-8-22-26-17(2)21(24(30)28(22)15-16)11-14-27-12-9-19(10-13-27)23(29)18-4-6-20(25)7-5-18/h3-8,15,19H,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQRPYKSPHUOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230867 | |
| Record name | Metrenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81043-56-3 | |
| Record name | 3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81043-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metrenperone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081043563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metrenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-[4-(4-fluorobenzoyl)-1-piperidyl]ethyl]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METRENPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1O4FV809G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















